2-(Furan-2-yl)propanenitrile
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Overview
Description
2-(Furan-2-yl)propanenitrile is an organic compound with the molecular formula C7H7NO It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitrile group attached to a propyl chain
Scientific Research Applications
2-(Furan-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for the study of 2-(Furan-2-yl)propanenitrile and similar compounds could involve further exploration of their synthesis, reactions, and applications. For example, they could be used as starting materials for the synthesis of a wide range of compounds . They could also be studied for their potential applications in pharmaceuticals, dyes, or polymeric materials .
Mechanism of Action
Target of Action
Furan derivatives, a group to which 2-(furan-2-yl)propanenitrile belongs, have been noted for their broad range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may interact with multiple targets .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of many compounds, including those in the furan derivative family .
Biochemical Analysis
Cellular Effects
Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2-(Furan-2-yl)propanenitrile in animal models. Future studies could investigate the effects of different dosages, including any threshold effects, toxic or adverse effects at high doses .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-2-yl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with a nitrile source under basic conditions. For example, the Vilsmeier-Haack reaction can be employed, where furan-2-carbaldehyde reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the intermediate, which is then treated with a nitrile source to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-(Furan-2-yl)propanamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)propanenitrile.
Furan-2-carboxylic acid: An oxidation product of furan derivatives.
2-(Furan-2-yl)ethanol: A related compound with a hydroxyl group instead of a nitrile.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(furan-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAHKPCUHSTCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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